molecular formula C10H8Br2N2 B3243003 4,8-Dibromo-1,5-diaminonaphthalene CAS No. 154190-75-7

4,8-Dibromo-1,5-diaminonaphthalene

Cat. No.: B3243003
CAS No.: 154190-75-7
M. Wt: 315.99 g/mol
InChI Key: RWNGCQDXNCWJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dibromo-1,5-diaminonaphthalene is a peri-substituted naphthalene derivative featuring bromine atoms at the 4 and 8 positions and amino groups at the 1 and 5 positions. Peri-substitution (positions separated by a single carbon) introduces significant steric strain due to the proximity of substituents, which influences reactivity, stability, and supramolecular interactions . For example, 1,5-dibromonaphthalene—a precursor for related compounds—is synthesized from 1,5-diaminonaphthalene via diazotization and bromination . The amino groups enhance hydrogen-bonding and coordination capabilities, making this compound valuable in materials science and supramolecular chemistry.

Properties

IUPAC Name

4,8-dibromonaphthalene-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2/c11-5-1-3-7(13)10-6(12)2-4-8(14)9(5)10/h1-4H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNGCQDXNCWJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1N)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dibromo-1,5-diaminonaphthalene typically involves the bromination of 1,5-diaminonaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 8 positions of the naphthalene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,8-Dibromo-1,5-diaminonaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,8-Dibromo-1,5-diaminonaphthalene involves its interaction with various molecular targets. The bromine atoms and amino groups allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. Its effects are mediated through pathways involving nucleophilic substitution and redox reactions .

Comparison with Similar Compounds

(a) 4,8-Dibromo-1,5-dimethoxynaphthalene
  • Substituents : Bromine (4,8) and methoxy groups (1,5).
  • Synthesis : Likely involves methoxylation followed by bromination.
  • Reactivity/Stability: Undergoes thermal isomerization to 2,7- and 2,6-dibromo derivatives under mild heating in acetic acid, highlighting lower thermal stability compared to the diaminonaphthalene analog .
  • Applications: Limited due to instability; primarily studied for steric effects in peri-substituted systems.
(b) 1,5-(4,4'-Dipyridyl)naphthalene
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling of 1,5-dibromonaphthalene with 4-pyridylboronic acid .
  • Reactivity/Stability : Stable under ambient conditions; pyridyl groups enable coordination chemistry (e.g., metal-organic frameworks).
  • Applications : Supramolecular assemblies and catalysis.
(c) 1,5-Difluoronaphthalene
  • Substituents : Fluorine at 1,5 positions.
  • Synthesis: Derived from 1,5-diaminonaphthalene via diazonium salt fluorination .
  • Reactivity/Stability : Moderate stability; fluorine’s electronegativity directs electrophilic substitution reactions.
  • Applications : Intermediate in fluorinated aromatic synthesis.
(d) 1,5-Dibromoanthracene
  • Structure : Anthracene core with bromine at 1,5 positions.
  • Synthesis: Not detailed in evidence but likely involves direct bromination.
  • Applications : Research reagent for polycyclic aromatic hydrocarbon studies .

Key Comparative Data

Compound Substituents Synthesis Method Thermal Stability Applications
4,8-Dibromo-1,5-diaminonaphthalene Br (4,8), NH₂ (1,5) Diazotization/bromination* High (no isomerization reported) Supramolecular chemistry, sensors
4,8-Dibromo-1,5-dimethoxynaphthalene Br (4,8), OMe (1,5) Methoxylation + bromination Low (isomerizes at <100°C) Steric strain studies
1,5-Difluoronaphthalene F (1,5) Diazonium fluorination Moderate Fluorinated intermediates
1,5-Dibromoanthracene Br (1,5) Direct bromination High Polycyclic aromatic research

*Inferred from analogous methods in .

Reactivity and Functional Group Influence

  • Amino Groups (NH₂): Enhance hydrogen bonding and metal coordination, enabling applications in conductive polymers (e.g., poly(1,5-diaminonaphthalene) for supercapacitors ) and matrix-assisted laser desorption ionization (MALDI) imaging .
  • Methoxy Groups (OMe) : Electron-donating but sterically bulky, leading to thermal instability .
  • Bromine (Br) : Facilitates cross-coupling reactions (e.g., Suzuki) for functionalized materials .

Q & A

Q. How can substituent positioning (4,8 vs. 2,6) alter the catalytic activity of diaminonaphthalene derivatives in electrocatalysis?

  • Methodological Answer : Use density functional theory (DFT) to model charge distribution. Synthesize isomers and compare turnover frequencies (TOF) in methanol oxidation (e.g., Pt-modified electrodes). Polar substituents (e.g., Br) at 4,8 positions enhance interfacial electron transfer .

Notes

  • Avoid commercial sources (e.g., ) per user guidelines.
  • Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational techniques.
  • Safety protocols are critical due to acute toxicity (Category 4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-Dibromo-1,5-diaminonaphthalene
Reactant of Route 2
4,8-Dibromo-1,5-diaminonaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.